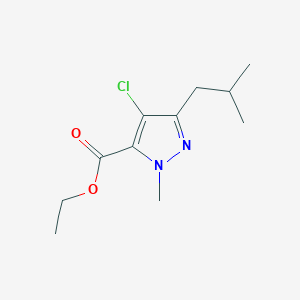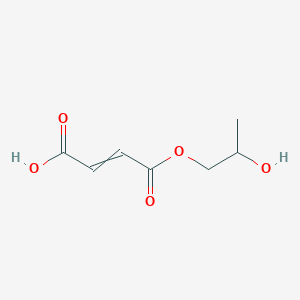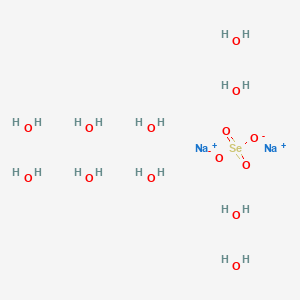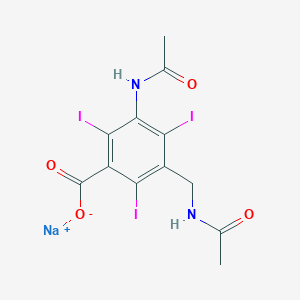
Sodium iodamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly useful in imaging the uterus and fallopian tubes . The compound is known for its high iodine content, which makes it effective in blocking X-rays and providing clear imaging results.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium iodamide involves the iodination of a benzene ring, which can be achieved through substitution or addition reactions. The benzene ring is activated by electronegative groups, typically amine groups, to facilitate the iodination process . The reaction conditions often involve the use of iodine and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium iodamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions are typically carried out in aqueous or organic solvents, with temperature and pH being carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodinated benzoic acids, while substitution reactions can produce halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Sodium iodamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: Employed in biological studies to investigate the effects of iodinated compounds on biological systems.
Industry: Utilized in the production of other iodinated compounds and in various industrial processes requiring iodine.
Mécanisme D'action
The mechanism of action of Sodium iodamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine . This property makes it an effective contrast agent for imaging purposes. The compound is primarily excreted through the hepato-biliary system and concentrated in bile, which allows for the visualization of the gallbladder and biliary ducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
Comparison
The physicochemical properties, such as viscosity and osmolality, of these compounds can vary based on their chemical structures, iodine content, and ionic or non-ionic characteristics . Sodium iodamide’s specific formulation and iodine content make it particularly suitable for its intended medical applications.
Propriétés
Numéro CAS |
10098-82-5 |
|---|---|
Formule moléculaire |
C12H10I3N2NaO4 |
Poids moléculaire |
649.92 g/mol |
Nom IUPAC |
sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1 |
Clé InChI |
SJOULNBNMIRTRG-UHFFFAOYSA-M |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
SMILES isomérique |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
SMILES canonique |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
Key on ui other cas no. |
10098-82-5 |
Synonymes |
Iodamide Iodamide Sodium Iodomiron Odiston Uromiro |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


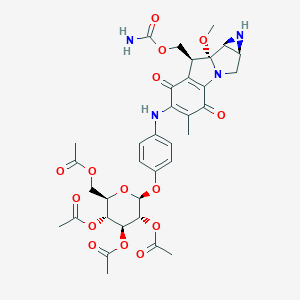

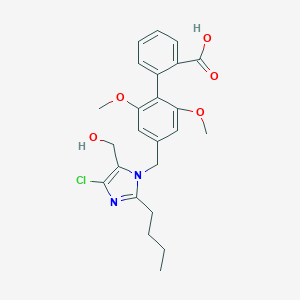
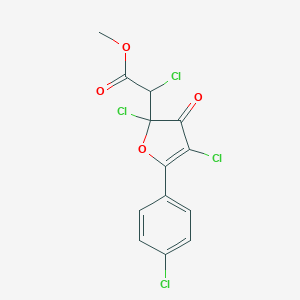

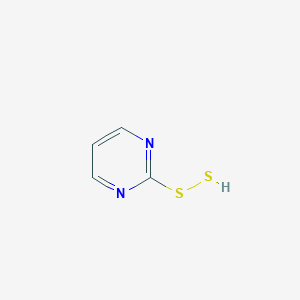
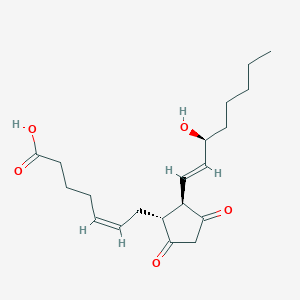
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)

